REACTION_CXSMILES
|
P(Br)(Br)[Br:2].O[CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH2:14][CH2:13][C:12]=2[CH:16]=1>C(Cl)(Cl)(Cl)Cl>[Br:2][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH2:14][CH2:13][C:12]=2[CH:16]=1
|
Name
|
|
Quantity
|
0.37 g
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Type
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reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
0.612 g
|
Type
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reactant
|
Smiles
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OCCC=1C=CC2=C(CCO2)C1
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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the mixture was partitioned between 10% aqueous sodium carbonate (20 ml) and dichloromethane (20 ml)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with dichloromethane (2×10 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane extracts were dried (MgSO4)
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo
|
Name
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|
Type
|
product
|
Smiles
|
BrCCC=1C=CC2=C(CCO2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |